4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745120
InChI: InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m0/s1
SMILES:
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol

4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC15745120

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol -

Specification

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
IUPAC Name 4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol
Standard InChI InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m0/s1
Standard InChI Key MVIFDLKYFGUSNZ-VIFPVBQESA-N
Isomeric SMILES C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CCO)N
Canonical SMILES C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N

Introduction

Chemical Identification and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol, reflects its stereospecific configuration at the C1 position of the amino alcohol side chain. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₂F₃NO₂
Molecular Weight235.20 g/mol
CAS NumberNot publicly disclosed
PubChem Compound ID131872319
SMILES (Isomeric)C1=CC(=C(C=C1O)C(F)(F)F)C@HN

The trifluoromethyl group at the 3-position of the phenolic ring and the (1S)-configured amino alcohol side chain at the 4-position are critical to its interactions with biological systems.

Structural Contributions to Reactivity

  • Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 1.8) and electron-withdrawing effects, stabilizing the phenolic ring against oxidative degradation .

  • Amino Alcohol Side Chain: The primary amine and secondary alcohol groups enable hydrogen bonding with polar residues in enzyme active sites, while the stereospecific (S)-configuration ensures selective binding .

  • Phenolic Hydroxyl Group: Contributes to acidity (pKa ≈ 9.5) and participates in redox reactions, potentially influencing antioxidant properties.

Synthesis and Production Methods

Laboratory-Scale Synthesis

While detailed synthetic pathways remain proprietary, general approaches involve:

  • Friedel-Crafts Acylation: Introducing the trifluoromethyl group via electrophilic substitution on a phenolic precursor.

  • Reductive Amination: Coupling a ketone intermediate with a chiral amine to establish the (1S)-configured amino alcohol side chain .

  • Protection/Deprotection Strategies: Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl functionalities during synthesis.

Industrial Optimization

Large-scale production employs continuous flow reactors to improve yield (≥75%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) facilitate hydrogenation steps, while chiral resolution techniques ensure enantiomeric purity (>98% ee).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.4 mg/mL at pH 7.4, driven by ionizable amine (pKa ≈ 8.9) and hydroxyl groups.

  • Lipophilicity: logD₇.₄ = 1.2, making it suitable for blood-brain barrier penetration .

  • Thermal Stability: Decomposes at 215°C, with no observed racemization below 150°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.12 (m, 1H, CH-NH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂-OH).

  • ¹⁹F NMR: δ -62.5 ppm (CF₃).

Comparative Analysis with Structural Analogs

CompoundStructural VariationS1PR1 IC₅₀ (nM)logD₇.₄
4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenolNone (Reference)8.7 1.2
TZ4877N-Methylpropionic acid substituent4.9 0.8
FS1P1Fluorine-18 radiolabel3.4 1.5

The amino alcohol side chain in the target compound improves brain washout kinetics compared to carboxylate-containing analogs, reducing nonspecific binding .

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